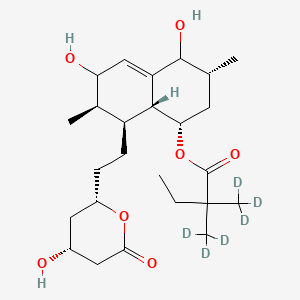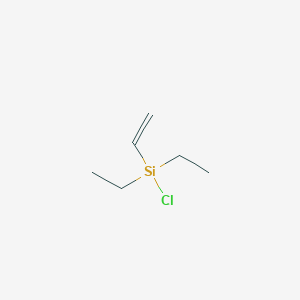
Diethylvinylchlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylvinylchlorosilane is an organosilicon compound that contains a silicon atom bonded to two ethyl groups, a vinyl group, and a chlorine atom. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylvinylchlorosilane can be synthesized through several methods. One common approach involves the reaction of vinyltrichlorosilane with diethylmagnesium. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
CH2=CHSiCl3+(C2H5)2Mg→CH2=CHSi(C2H5)2Cl+MgCl2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The use of catalysts can enhance the reaction efficiency and yield. The product is then purified through distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylvinylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Polymerization: The vinyl group can also undergo polymerization reactions to form silicon-containing polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used. These reactions often require a catalyst and are carried out at controlled temperatures.
Polymerization: Catalysts such as platinum or palladium are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Addition Reactions: Products include halogenated organosilicon compounds.
Polymerization: Products include silicon-containing polymers with diverse applications.
Wissenschaftliche Forschungsanwendungen
Diethylvinylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: It is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of diethylvinylchlorosilane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new bonds. The vinyl group can participate in addition and polymerization reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylvinylchlorosilane: Contains two methyl groups instead of ethyl groups.
Vinyltrichlorosilane: Contains three chlorine atoms instead of two ethyl groups and one chlorine atom.
Diethylchlorosilane: Contains two ethyl groups and one chlorine atom, but lacks the vinyl group.
Uniqueness
Diethylvinylchlorosilane is unique due to the presence of both ethyl and vinyl groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C6H13ClSi |
|---|---|
Molekulargewicht |
148.70 g/mol |
IUPAC-Name |
chloro-ethenyl-diethylsilane |
InChI |
InChI=1S/C6H13ClSi/c1-4-8(7,5-2)6-3/h4H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
OVBLEGLAZLZLDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


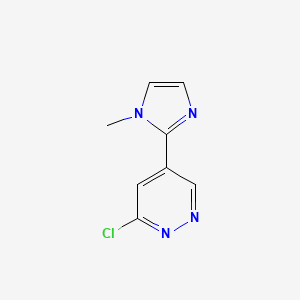

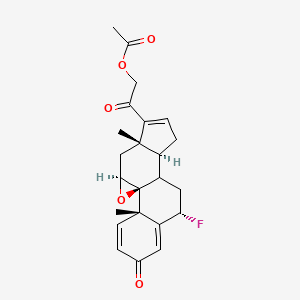
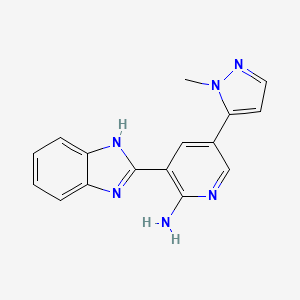
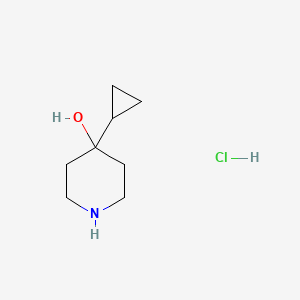
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
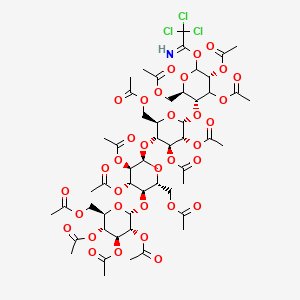
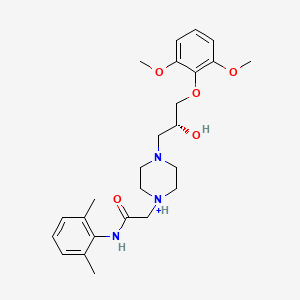
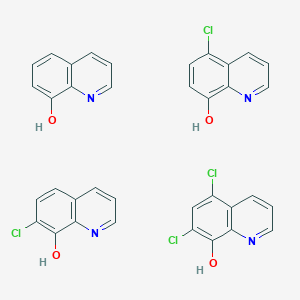
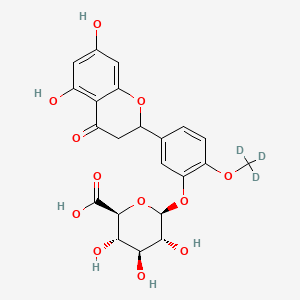

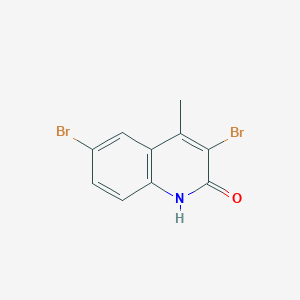
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
